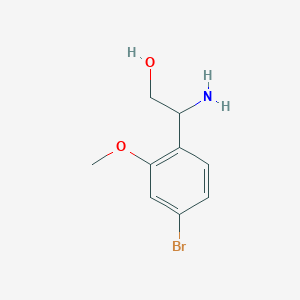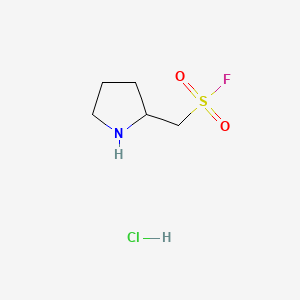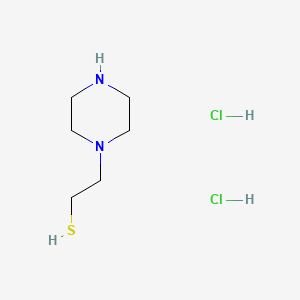![molecular formula C7H6BrClN2O2S B13556892 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is a heterocyclic compound that features a bromine atom and a sulfonyl chloride group attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride typically involves the bromination of pyrrolo[2,3-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfonyl chloride reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyrrolo[2,3-b]pyridines.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Reduction Reactions: Formation of sulfonamides or thiols.
Aplicaciones Científicas De Investigación
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is largely dependent on its role as an intermediate in the synthesis of bioactive compounds. For instance, when used in the synthesis of kinase inhibitors, the compound may interact with the ATP-binding site of kinases, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific bioactive molecule synthesized from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfonyl chloride group but shares the brominated pyrrolo[2,3-b]pyridine core.
5-Bromo-7-azaindole: Similar structure but with different substitution patterns.
1H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride: Similar but without the bromine atom.
Uniqueness
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which allows for diverse chemical modifications and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H6BrClN2O2S |
|---|---|
Peso molecular |
297.56 g/mol |
Nombre IUPAC |
5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O2S/c8-6-3-5-1-2-11(14(9,12)13)7(5)10-4-6/h3-4H,1-2H2 |
Clave InChI |
ORLJHESPRYFWLM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=C(C=N2)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)





![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)

![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)
